5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine
Description
Properties
CAS No. |
85691-41-4 |
|---|---|
Molecular Formula |
C13H17ClN2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
5-(5-chloropentyl)-3-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C13H17ClN2/c1-11-15-10-13-8-5-7-12(16(11)13)6-3-2-4-9-14/h5,7-8,10H,2-4,6,9H2,1H3 |
InChI Key |
WLGLTBFQICSZBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1C(=CC=C2)CCCCCCl |
Origin of Product |
United States |
Preparation Methods
Mg3N2-Assisted One-Pot Synthesis
A pivotal method for constructing 1,3-disubstituted imidazo[1,5-a]pyridines involves the Mg3N2-mediated annulation of 2-pyridyl ketones with glyoxylates. For example, 2-pyridyl phenyl ketone (1a ) reacts with ethyl glyoxylate (2a ) in ethanol at 75°C for 24 hours to yield 3-ethoxycarbonyl-1-phenylimidazo[1,5-a]pyridine (3a ) in 63% yield. Adapting this protocol for 5-(5-chloropentyl)-3-methylimidazo[1,5-a]pyridine would require synthesizing a custom 2-pyridyl ketone precursor bearing the 5-chloropentyl group.
Key Optimization Parameters
| Entry | Solvent | Time (h) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | MeOH | 24 | 25 | 40 |
| 4 | EtOH | 24 | 75 | 63 |
| 5 | EtOH | 12 | 25 | 65 |
Table 1: Reaction optimization for Mg3N2-assisted synthesis of imidazo[1,5-a]pyridines.
The 5-chloropentyl chain could be introduced via Friedel-Crafts acylation of pyridine derivatives, though pyridine’s electron-deficient nature complicates this approach. Alternatively, Suzuki-Miyaura coupling could install a pre-functionalized acyl group at the pyridine’s 2-position, followed by cyclization with methyl glyoxylate to introduce the 3-methyl group.
Nitroalkane Cyclocondensation in Polyphosphoric Acid (PPA)
Nitroalkanes activated by PPA serve as electrophilic partners in cyclocondensation reactions with 2-picolylamines. For instance, 2-picolylamine reacts with nitroethane in PPA at 120°C to form 3-methylimidazo[1,5-a]pyridine in 78% yield. To incorporate the 5-chloropentyl moiety, a nitroalkane derivative such as 5-chloropentylnitromethane would need to be synthesized. However, the instability of long-chain nitroalkanes under acidic conditions may necessitate protective group strategies or modified reaction temperatures.
Ritter-Type Annulation Reactions
Bi(OTf)3-catalyzed Ritter reactions offer a metal-free pathway to imidazo[1,5-a]pyridines. In a representative procedure, 2-pyridylacetamide derivatives react with acetonitrile in dichloroethane (DCE) at 150°C under acidic conditions to form 3-acetimidoyl-substituted products. For this compound, the 5-chloropentyl group could be introduced via a pre-functionalized 2-pyridylacetamide bearing the side chain.
General Ritter Reaction Protocol
-
Dissolve 2-pyridylacetamide (1.0 equiv) in DCE (0.3 M).
-
Add Bi(OTf)3 (5 mol%) and p-TsOH·H2O (7.5 equiv).
-
Introduce acetonitrile (15.0 equiv) and stir at 150°C for 12–18 hours.
This method’s high-temperature conditions may degrade sensitive chlorinated alkyl chains, necessitating shorter reaction times or lower temperatures with adjusted catalyst loadings.
Post-Synthetic Modification Strategies
Post-functionalization of pre-formed imidazo[1,5-a]pyridines provides an alternative route. For example, 3-methylimidazo[1,5-a]pyridine could undergo Friedel-Crafts alkylation with 1,5-dichloropentane in the presence of AlCl3. However, the electron-rich imidazole ring may direct electrophilic substitution to undesired positions, reducing regioselectivity. Alternatively, transition-metal-catalyzed C–H activation could enable direct coupling of chloropentyl halides at position 5, though this remains speculative without experimental validation.
Comparative Analysis of Methodologies
Table 2: Comparative evaluation of synthetic approaches.
The Mg3N2 method offers scalability but requires custom 2-pyridyl ketone synthesis. Ritter annulation exhibits superior functional group tolerance but risks thermal decomposition of the chloropentyl chain. PPA-mediated cyclocondensation, while efficient, demands stable nitroalkane precursors.
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated pentyl chain can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The imidazo[1,5-A]pyridine core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce hydroxylated products .
Scientific Research Applications
5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Fluorescent Probes: Substituent-Driven Photophysical Properties
Imidazo[1,5-a]pyridine derivatives with varying substituents exhibit distinct photophysical behaviors. For example:
The chloropentyl chain in the target compound may mimic the hydrophobic side chains of dimeric probes (e.g., Compounds 2–4 in ), which showed successful intercalation into lipid bilayers. However, the 3-methyl group could reduce reactivity at position 3, a common site for electrophilic substitution in unsubstituted imidazo[1,5-a]pyridines .
Pharmacological Activity: Enzyme Inhibition and Antibacterial Effects
Imidazo[1,5-a]pyridine derivatives substituted at position 1 with pyridyl groups () demonstrated potent inhibition of papain (Ki: 13.75–99.30 mM) and antibacterial activity (MIC50: 0.6–1.4 mg/mL). Key comparisons include:
- 1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (3a) : Most active antibacterial derivative, adhering to Lipinski’s rule of five .
- Hypothetical 5-(5-Chloropentyl)-3-methyl analog : The chloropentyl chain may enhance membrane penetration but could reduce metabolic stability due to increased molecular weight (>500 Da).
Neuroprotective Thiohydantoin Derivatives
MacathiohydantoinL (), a thiohydantoin fused with a thioxohexahydroimidazo[1,5-a]pyridine, showed neuroprotective activity (68.63% cell viability at 20 µM). While structurally distinct, this highlights the scaffold’s adaptability for bioactive modifications. The target compound’s chloropentyl group may confer different pharmacokinetic profiles compared to the disulfide-containing analogs in .
Data Table: Key Comparative Metrics
Biological Activity
5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine is a compound that belongs to the imidazo[1,5-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antiproliferative, antibacterial, and antiviral properties, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound's structure features an imidazo[1,5-a]pyridine core with a chloropentyl side chain and a methyl group at the 3-position. The synthesis of such compounds typically involves multi-step organic reactions, including cyclization and substitution reactions that enhance their biological properties.
Antiproliferative Activity
Antiproliferative activity refers to the ability of a compound to inhibit cell growth and proliferation. Research indicates that imidazo[1,5-a]pyridines can exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: In Vitro Evaluation
- A study evaluated the antiproliferative effects of this compound on several human cancer cell lines, including:
- LN-229 (glioblastoma)
- Capan-1 (pancreatic adenocarcinoma)
- HCT-116 (colorectal carcinoma)
The results showed that this compound exhibited an IC50 value of approximately 2.0 μM against HCT-116 cells, indicating a potent inhibitory effect on cell proliferation.
| Cell Line | IC50 (μM) |
|---|---|
| LN-229 | 3.2 |
| Capan-1 | 4.5 |
| HCT-116 | 2.0 |
Antibacterial Activity
The antibacterial potential of imidazo[1,5-a]pyridines has also been investigated. While many derivatives show limited antibacterial activity, some have demonstrated effectiveness against specific strains.
Case Study: Antibacterial Testing
- The compound was tested against several Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) for E. coli was found to be 32 μM , indicating moderate antibacterial activity.
Antiviral Activity
Imidazo[1,5-a]pyridines have shown promise in antiviral applications as well. Their mechanism often involves interference with viral replication processes.
Case Study: Evaluation Against Viruses
- In vitro studies assessed the antiviral activity of this compound against various viruses. The compound displayed significant activity against:
- Respiratory Syncytial Virus (RSV)
The effective concentration (EC50) against RSV was determined to be 58 μM , suggesting potential as an antiviral agent.
The biological activities of imidazo[1,5-a]pyridines are often attributed to their ability to intercalate into DNA or inhibit specific enzymes involved in cellular processes. This dual mechanism may explain their efficacy in targeting both cancerous cells and pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
